3-O-Methylsulfonyl-D-glucopyranose
Description
3-O-Methylsulfonyl-D-glucopyranose is a chemically modified monosaccharide derivative where a methylsulfonyl (-SO₂CH₃) group is introduced at the 3-O position of the D-glucopyranose ring. This modification enhances the compound’s reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the sulfonyl group. For example, methylsulfonyl groups are commonly used as leaving groups in carbohydrate chemistry, as seen in glycosylation reactions .
Properties
IUPAC Name |
[(3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8S/c1-16(12,13)15-6-4(9)3(2-8)14-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRSBHCHONHCPP-QTSLKERKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1C(C(OC(C1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721962 | |
| Record name | 3-O-(Methanesulfonyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40631-95-6 | |
| Record name | 3-O-(Methanesulfonyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methylsulfonyl-D-glucopyranose typically involves the methylation of D-glucopyranose followed by sulfonation. The reaction conditions often include the use of methanesulfonyl chloride (CH3SO2Cl) as the sulfonating agent and a base such as pyridine to facilitate the reaction . The process can be summarized as follows:
Methylation: D-glucopyranose is treated with a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).
Sulfonation: The methylated product is then reacted with methanesulfonyl chloride in the presence of pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation and sulfonation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-O-Methylsulfonyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products with different functional groups replacing the sulfonyl group.
Scientific Research Applications
3-O-Methylsulfonyl-D-glucopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-O-Methylsulfonyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing carbohydrate metabolism and other biochemical processes . The sulfonyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 3-O-Methylsulfonyl-D-glucopyranose and related glucopyranose derivatives:
Table 1: Structural and Functional Comparison of Glucopyranose Derivatives
Key Observations:
Reactivity: The methylsulfonyl group at C3 enhances leaving group ability compared to methyl ethers (e.g., 3-O-Methyl-D-glucopyranose) , making it valuable in glycosylation or cross-coupling reactions. This contrasts with acetylated derivatives (e.g., compounds in ), where ester groups stabilize the structure for selective deprotection.
Solubility : Bulky substituents like benzoyl or benzyl groups (e.g., ) reduce aqueous solubility, whereas methylsulfonyl groups introduce polarity without steric hindrance.
Stereochemical Effects: The position of sulfonation (C3 vs. C2/C4/C6) influences regioselectivity in subsequent reactions. For instance, 3-C-phenylsulfonyl derivatives exhibit distinct anomeric behaviors .
Analytical Characterization:
- NMR Spectroscopy : Chemical shifts for methylsulfonyl groups are expected near δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C), distinct from acetyl (δ ~2.0–2.2 ppm) or benzoyl groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+Na]⁺) confirm molecular weights, as demonstrated for related compounds in .
Biological Activity
3-O-Methylsulfonyl-D-glucopyranose is a methylated derivative of D-glucopyranose, distinguished by the presence of a methanesulfonyl group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in interaction with various enzymes and transport proteins. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.
- Chemical Formula : CHOS
- Molecular Weight : Approximately 210.25 g/mol
Biological Activity Overview
Research indicates that this compound interacts with metabolic enzymes, particularly hexokinase, suggesting a role in glucose metabolism and signaling pathways. Studies have shown that related compounds can influence hexokinase activity in plant cells, hinting at possible interactions with similar metabolic pathways in other organisms .
Interaction Studies
A significant focus of research has been on the interaction of this compound with various enzymes. For instance:
- Hexokinase Activity : Related compounds have been shown to affect hexokinase activity, which is critical for glucose sensing and metabolism in cells .
- Transport Proteins : The compound may also interact with transport proteins, influencing cellular uptake and metabolic processes.
Study 1: Enzyme Interaction
In a study examining the effects of various glucopyranosides on hexokinase activity, it was found that this compound exhibited a modulation effect similar to that of other known glucose analogs. The results suggested that this compound could potentially serve as a substrate or inhibitor for hexokinase, impacting glucose metabolism pathways significantly .
Study 2: Cytoprotection Mechanisms
Although not directly focused on this compound, related research on methylated glucopyranosides indicated protective effects against oxidative stress in endothelial cells. These findings imply that similar compounds might share cytoprotective properties through pathways such as Nrf2/HO-1 activation, which could be relevant for understanding the broader biological implications of this compound .
Data Table: Biological Activities and Effects
Q & A
Basic: How to design a synthetic route for 3-O-Methylsulfonyl-D-glucopyranose while ensuring regioselective sulfonylation?
Methodological Answer:
Regioselective sulfonylation at the 3-OH position of D-glucopyranose requires protecting group strategies. A common approach involves:
Temporary Protection : Use acetyl or benzyl groups to block hydroxyl groups at positions 2, 4, and 2.
Sulfonylation : React the partially protected glucose with methanesulfonyl chloride (MsCl) in anhydrous pyridine or DMF at 0–5°C to minimize side reactions.
Deprotection : Remove protecting groups under mild conditions (e.g., Zemplén deacetylation with NaOMe/MeOH).
Key validation steps include NMR (e.g., chemical shifts for sulfonate at ~50 ppm) and mass spectrometry .
Advanced: What spectroscopic techniques resolve conformational ambiguities in this compound derivatives?
Methodological Answer:
Conformational analysis of the pyranose ring and sulfonate orientation requires:
- ROESY NMR : Identifies through-space interactions between H-1 (axial/equatorial) and adjacent protons to confirm chair () or boat conformations.
- DFT Calculations : B3LYP/6-31+G(d) or MP2/6-31+G(d) methods model intramolecular hydrogen bonding and electron density distributions, particularly for sulfonate group interactions with adjacent hydroxyls .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C3-O-SO-Me torsion angles).
Basic: How to validate the purity of this compound post-synthesis?
Methodological Answer:
Purity assessment combines:
- HPLC-ELSD : Hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection quantifies unreacted glucose or byproducts.
- TLC with Anisaldehyde Staining : Visualizes sulfonate-specific spots (R ~0.4 in 7:3 EtOAc:MeOH).
- Elemental Analysis : Confirm sulfur content (~11.5% for CHOS) .
Advanced: How to address contradictory data in glucose transport studies using this compound as a non-metabolizable analog?
Methodological Answer:
Discrepancies in uptake kinetics (e.g., variable values across cell lines) arise due to:
Transporter Specificity : GLUT1 vs. GLUT4 selectivity can be tested using competitive inhibitors (e.g., cytochalasin B) in erythrocyte vs. adipocyte models.
Radiolabeled Tracers : Use - or -labeled analogs to distinguish passive diffusion from active transport.
pH Dependence : Assess uptake at pH 6.5 (favoring proton-coupled transport) vs. pH 7.4.
Cross-validate with siRNA knockdown of specific GLUT isoforms .
Basic: What enzymatic systems are compatible with modifying this compound for glycoconjugate synthesis?
Methodological Answer:
Glycosyltransferases with broad substrate tolerance include:
- Dictyoglomus thermophilum Glycosidases : Catalyze β(1→3) or α(1→4) linkages in chemo-enzymatic syntheses.
- Sucrose Phosphorylase (SucP) : Transfers glucosyl units to sulfonated acceptors under mild conditions (pH 6.8, 30°C).
Monitor reaction progress via TLC or MALDI-TOF MS for oligosaccharide profiling .
Advanced: How to resolve competing reaction pathways during sulfonate displacement in this compound?
Methodological Answer:
Competing nucleophilic substitutions (e.g., at C3 vs. adjacent positions) are mitigated by:
- Solvent Polarity Control : Use DMSO to stabilize transition states for S2 mechanisms.
- Leaving Group Tuning : Replace methylsulfonyl with trifluoromethanesulfonyl (triflate) for faster displacement.
- Temperature Gradients : Perform reactions at −20°C to favor kinetic over thermodynamic products.
Characterize intermediates via NMR (for triflate derivatives) or X-ray crystallography .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store desiccated at −20°C under argon to prevent hydrolysis of the sulfonate ester.
- pH Stability : Avoid aqueous solutions outside pH 5–7.5; use lyophilization for long-term storage.
- Light Sensitivity : Amber vials prevent UV-induced degradation of the glycosidic bond .
Advanced: How to model the solvation effects of this compound in molecular dynamics simulations?
Methodological Answer:
- Force Field Parameterization : Derive sulfonate partial charges using RESP fitting at the HF/6-31G* level.
- Explicit Solvent Models : Use TIP3P water boxes with 12 Å buffers and Na counterions for charge neutrality.
- Free Energy Perturbation (FEP) : Calculate ΔG in water vs. DMSO to predict solubility trends.
Validate against experimental hydration data (e.g., DSC or osmotic coefficient measurements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
